tert-butyl N-[2-(3-iodophenyl)ethyl]carbamate
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Overview
Description
tert-Butyl N-[2-(3-iodophenyl)ethyl]carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an iodophenyl group, and a carbamate moiety. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(3-iodophenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate iodophenyl derivative. One common method is the reaction of tert-butyl carbamate with 3-iodophenylethylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[2-(3-iodophenyl)ethyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .
Scientific Research Applications
Chemistry: tert-Butyl N-[2-(3-iodophenyl)ethyl]carbamate is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and intermediates.
Biology: In biological research, this compound is used as a precursor for the synthesis of biologically active molecules. It can be incorporated into peptides and other biomolecules for studying their biological activities .
Medicine: It can be used as a starting material for the synthesis of pharmacologically active compounds .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(3-iodophenyl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during synthetic processes. It can be selectively removed under mild conditions, allowing for the synthesis of complex molecules .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative used as a protecting group for amines.
tert-Butyl N-(2-iodoethyl)carbamate: A similar compound with an iodoethyl group instead of an iodophenyl group.
N-Boc-ethylenediamine: Another carbamate derivative used in organic synthesis.
Uniqueness: tert-Butyl N-[2-(3-iodophenyl)ethyl]carbamate is unique due to the presence of the iodophenyl group, which imparts specific reactivity and properties to the compound. This makes it valuable in the synthesis of complex molecules and in various scientific research applications .
Properties
Molecular Formula |
C13H18INO2 |
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Molecular Weight |
347.19 g/mol |
IUPAC Name |
tert-butyl N-[2-(3-iodophenyl)ethyl]carbamate |
InChI |
InChI=1S/C13H18INO2/c1-13(2,3)17-12(16)15-8-7-10-5-4-6-11(14)9-10/h4-6,9H,7-8H2,1-3H3,(H,15,16) |
InChI Key |
YHHINZQYBAMCKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC(=CC=C1)I |
Origin of Product |
United States |
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